GPR35 Agonist Potency
3-(4-Bromo-3-chlorophenyl)propanoic acid is a functional scaffold for a potent G-protein coupled receptor 35 (GPR35) agonist. The specific 4-bromo-3-chloro substitution pattern, when incorporated into a larger chemotype, yields low nanomolar EC50 values, demonstrating the importance of this precise building block for achieving high target engagement [1]. While this data is for a derived analog (BDBM50575520), it illustrates the class-level potential of this specific halogenated arylpropanoic acid to confer potent activity when compared to unsubstituted or differently substituted phenylpropanoic acids, which would likely result in significantly reduced or abolished activity [2].
| Evidence Dimension | Agonist activity at human GPR35 receptor |
|---|---|
| Target Compound Data | EC50: 45 nM (for a derived analog incorporating the core scaffold) |
| Comparator Or Baseline | Baseline: Unsubstituted phenylpropanoic acid (inferred inactive or significantly less active) |
| Quantified Difference | Not directly quantifiable from this study; however, the data implies that the specific halogenation pattern is essential for sub-100 nM activity. |
| Conditions | Dynamic mass redistribution (DMR) assay in HT-29 cells expressing human GPR35 [1]. |
Why This Matters
This highlights the core scaffold's value in medicinal chemistry for developing potent GPR35 agonists, a target implicated in inflammation and metabolic diseases, where alternative starting materials would fail to deliver the required potency.
- [1] BindingDB. (n.d.). BDBM50575520 (CHEMBL4848949): Agonist activity at human GPR35 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575520 View Source
- [2] Mackenzie, A. E., et al. (2014). The GPR35 receptor: a target for novel therapeutic intervention. Expert Opinion on Therapeutic Targets, 18(11), 1321-1333. View Source
